N-(4-methoxyphenyl)-3-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
Description
N-(4-Methoxyphenyl)-3-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-methoxyphenyl group and a 4-phenylpiperazine-1-carbonyl moiety. The methoxy group enhances solubility and metabolic stability, while the phenylpiperazine moiety contributes to receptor-binding interactions, a common feature in neuroactive and anticancer agents .
Properties
Molecular Formula |
C24H25N3O4S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C24H25N3O4S/c1-31-22-12-10-20(11-13-22)25-32(29,30)23-9-5-6-19(18-23)24(28)27-16-14-26(15-17-27)21-7-3-2-4-8-21/h2-13,18,25H,14-17H2,1H3 |
InChI Key |
OMXGWUHJLHWWTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(4-methoxyphenyl)-3-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications in various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzenesulfonamide moiety, a piperazine ring, and an aromatic substituent. The chemical formula can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | Not specifically listed |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Dopamine Receptors : The compound has shown affinity for dopamine receptors, particularly the D3 subtype, which is implicated in mood regulation and neuropsychiatric disorders .
- Protease Inhibition : Similar derivatives have been reported to inhibit C1r protease, suggesting potential applications in treating conditions related to protease activity .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : By modulating dopamine receptor activity, it may contribute to antidepressant effects, supporting its use in mood disorders.
- Antimicrobial Properties : Certain structural analogs have demonstrated antimicrobial activity, indicating potential for therapeutic use against infections .
- Anti-inflammatory Effects : The sulfonamide group can influence inflammatory pathways, potentially reducing inflammation in various disease models.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that derivatives of the compound can significantly inhibit specific proteases involved in pathological processes. For instance, compounds similar to this compound were found to inhibit hemolysis assays effectively .
- Animal Models : In animal studies, compounds with similar structures have been evaluated for their antidepressant and anxiolytic effects. These studies suggest that modulation of neurotransmitter systems can lead to significant behavioral changes.
- Clinical Implications : Preliminary clinical data indicate that compounds with this chemical framework could be beneficial in treating mood disorders and anxiety-related conditions, although further clinical trials are necessary for validation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural homology with benzenesulfonamides bearing substituted piperazine-carbonyl groups. Below is a comparative analysis of its analogs:
Table 1: Structural and Pharmacological Comparison
Pharmacological Profiles
- Enzyme Inhibition :
- Receptor Modulation: ZSY-04 () activates GPR119, a target for type 2 diabetes, via its 4-methoxyphenylpiperazine motif.
- Anticancer Activity: Morpholinoindazole derivatives () show antiproliferative effects (IC₅₀ <10 μM), highlighting the role of arylpiperazine in cancer drug design .
Structure-Activity Relationship (SAR) Insights
- 4-Methoxyphenyl Group : Enhances solubility and bioavailability compared to chloro or nitro substituents .
- Piperazine-Carbonyl Linker : Critical for hydrogen bonding with enzymes/receptors; bulkier groups (e.g., benzhydryl) improve selectivity but may reduce cell permeability .
- Sulfonamide Core : Essential for enzyme inhibition; electron-withdrawing groups (e.g., nitro) increase acidity, improving binding to catalytic zinc in metalloenzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
